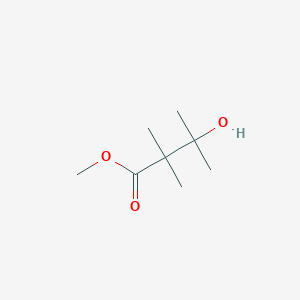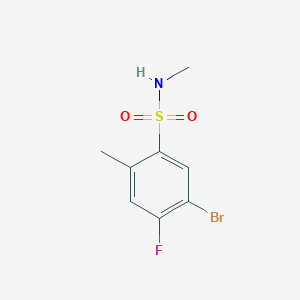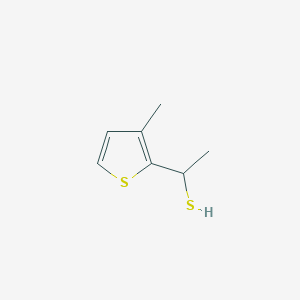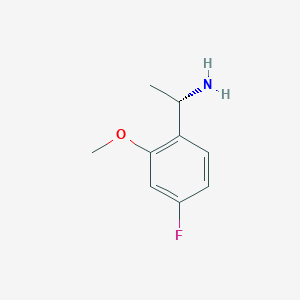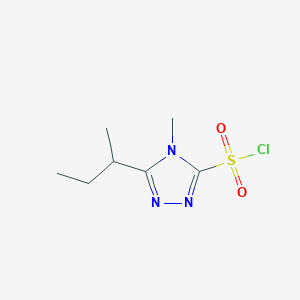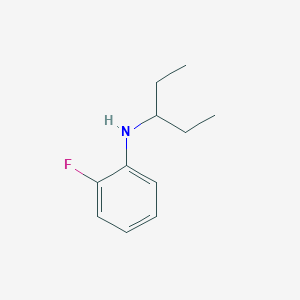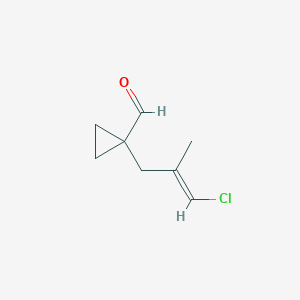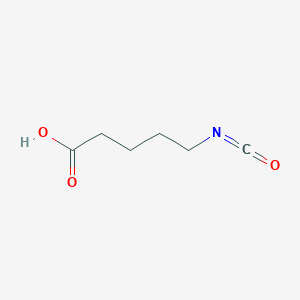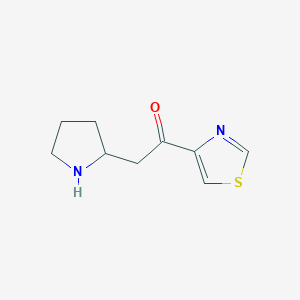
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via cyclization reactions involving amines and aldehydes.
Coupling of the Rings: The final step involves coupling the pyrrolidine and thiazole rings through a suitable linker, often using a carbonyl group as the connecting moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
化学反应分析
Types of Reactions
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiazole or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole or pyrrolidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
2-(Pyrrolidin-2-yl)-1-(1,3-thiazol-4-yl)ethan-1-one is unique due to its specific combination of the pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H12N2OS |
|---|---|
分子量 |
196.27 g/mol |
IUPAC 名称 |
2-pyrrolidin-2-yl-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C9H12N2OS/c12-9(8-5-13-6-11-8)4-7-2-1-3-10-7/h5-7,10H,1-4H2 |
InChI 键 |
QTIQXWUGBXFNKC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CC(=O)C2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


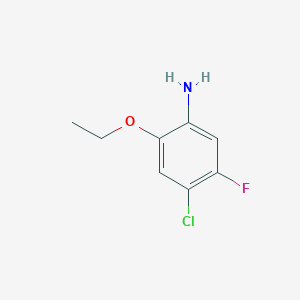
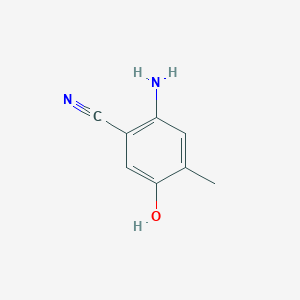
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)

